N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-7(2)11-18(15,16)10-6-8(12(13)14)4-5-9(10)17-3/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVOBSOAHSUGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-5-nitrobenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via nitration of 2-methoxybenzenesulfonic acid. The methoxy group directs nitration to the para position (C-5), yielding 2-methoxy-5-nitrobenzenesulfonic acid, which is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Conditions
- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C for 4–6 hours.
- Chlorination : Reflux with SOCl₂ (3 equiv) in anhydrous dichloromethane for 2 hours.
Coupling with Isopropylamine
The sulfonyl chloride reacts with isopropylamine in the presence of a base (e.g., triethylamine) to form the target sulfonamide:
$$
\text{2-Methoxy-5-nitrobenzenesulfonyl chloride} + \text{Isopropylamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide} + \text{HCl}
$$
Optimized Parameters
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Base : Triethylamine (1.2–1.5 equiv).
- Temperature : 0°C to room temperature.
- Yield : 85–92% (extrapolated from analogous reactions).
Workup
- Dilution with ethyl acetate/hexane (1:1).
- Washing with dilute HCl and water.
- Drying over anhydrous MgSO₄.
- Concentration under reduced pressure and recrystallization from hexane.
Analytical Data
- ¹H NMR (CDCl₃) : δ 1.16 (d, J = 6.2 Hz, 6H, CH(CH₃)₂), 3.60–3.73 (m, 1H, CH(CH₃)₂), 3.89 (s, 3H, OCH₃), 7.45 (d, J = 8.7 Hz, 1H, H-3), 8.21 (dd, J = 8.7, 2.4 Hz, 1H, H-4), 8.65 (d, J = 2.4 Hz, 1H, H-6).
- HPLC Purity : >98% (C18 column, acetonitrile/water).
Sequential Functionalization: Nitration Post Sulfonamide Formation
An alternative approach involves nitrating N-isopropyl-2-methoxybenzenesulfonamide. This method avoids handling unstable sulfonyl chlorides but requires careful control of nitration regioselectivity.
Synthesis of N-Isopropyl-2-methoxybenzenesulfonamide
2-Methoxybenzenesulfonyl chloride is reacted with isopropylamine as described in Section 1.2.
Nitration at C-5
Conditions :
- Nitrating Agent : Fuming HNO₃ in acetic anhydride at 0°C.
- Reaction Time : 1–2 hours.
- Yield : 70–75% (lower due to competing side reactions).
Challenges :
- The methoxy group directs nitration to C-5, but over-nitration or C-3 substitution may occur.
- Sulfonamide groups are electron-withdrawing, potentially deactivating the ring and requiring stronger nitrating conditions.
Comparative Analysis of Methods
| Parameter | Direct Sulfonamide Formation | Sequential Nitration |
|---|---|---|
| Starting Material Cost | High (requires sulfonyl chloride) | Moderate |
| Reaction Steps | 2 | 3 |
| Overall Yield | 85–92% | 60–70% |
| Regioselectivity Control | Excellent | Moderate |
| Purification Complexity | Low (recrystallization) | High (column chromatography) |
Mechanistic Insights and Side Reactions
Sulfonamide Formation Mechanism
The reaction proceeds via nucleophilic attack of isopropylamine on the electrophilic sulfur atom in the sulfonyl chloride, facilitated by triethylamine to neutralize HCl.
Competing Reactions
- Di-Substitution : Excess isopropylamine may lead to N,N-diisopropyl derivatives.
- Hydrolysis : Moisture degrades sulfonyl chloride to sulfonic acid.
Industrial-Scale Considerations
Patent WO2012101648A1 highlights critical parameters for scaling sulfonamide synthesis:
- Temperature Control : Exothermic reactions require gradual reagent addition.
- Catalytic Bases : N,N-Diisopropylethylamine improves yields in non-polar solvents.
- Purification : Suck-drying and washing with methanol reduce impurities.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acids using strong oxidizing agents.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: 2-Amino-5-nitrobenzenesulfonamide.
Oxidation: 2-Methoxy-5-nitrobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide is a chemical compound with applications in scientific research, particularly in chemistry, and is known to activate human bitter taste receptors.
Scientific Research Applications
- As a chemical reagent this compound is used in various scientific research fields.
- Bitter taste receptor activation Recent studies indicate that this compound activates human bitter taste receptors TAS2R38 and TAS2R43, which are important for detecting bitter substances.
Antileishmanial Agent
A novel sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has demonstrated activity against Leishmania promastigotes and intracellular amastigotes .
- 2NB was effective against promastigotes and intracellular amastigotes, with respective 50% inhibitory concentration values of 38.5±1.5 µg/mL and 86.4±2.4 µg/mL .
- 2NB was not toxic to macrophages and reduced parasite titer by >85% in infected macrophages at a 2NB concentration of 120 µg/mL .
- The parasiticidal activity of 2NB was associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species .
- 2NB increased the efficacy of Amphotericin B (AmB) against AmB-resistant L. donovani .
- 2NB can inhibit the deacetylase activity of Sir2, which can reverse AmB-resistant properties of resistant parasites .
Co-adjuvant in Murine Vaccination Studies
Systematic structure-activity relationship (SAR) studies on sulfonamides have identified compounds with potential as co-adjuvants in murine vaccination studies .
- Bis-aryl sulfonamide compound 1 , bearing 4-chloro-2,5-dimethoxy and 4-ethoxy substituted phenyl groups connected by a sulfonamide functional group, was found to prolong interferon stimulating response element (ISRE) signaling in vitro .
- Compounds 1 and 33 used as co-adjuvants with monophosphoryl lipid A (MPLA) showed significant enhancement in antigen ovalbumin-specific immunoglobulin responses compared to MPLA alone .
- SAR studies indicated the importance of methoxy substituents at the 2 and 5 positions of the aryl ring for sustained activation of NF-κB and ISRE pathways .
Mechanism of Action
The mechanism of action of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sulfonamide analogs share structural similarities and are used to infer properties of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide:
Substituent Effects on Physicochemical Properties
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
Nitro Group vs. Alkyl Substituents: The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance acidity of the sulfonamide proton compared to alkyl-substituted analogs like 5-ethyl or 5-isopropyl derivatives . This could influence solubility in polar solvents or reactivity in nucleophilic reactions.
Nitrogen Substituent Variations :
- The isopropyl group on the sulfonamide nitrogen in the target compound and 5-ethyl-N-isopropyl analog provides steric bulk, which may reduce enzymatic degradation compared to the 1-phenylethyl group in . The latter’s aromatic moiety could enable π-π interactions in protein binding.
Biological Activity
N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its interactions with biological systems, focusing on its receptor activity, antimicrobial properties, and anti-inflammatory effects.
Chemical Structure and Properties
The chemical structure of this compound features a benzenesulfonamide core with an isopropyl group and a methoxy-nitro substitution pattern. This unique arrangement influences its hydrophobicity and biological interactions, setting it apart from other sulfonamides.
1. Interaction with Taste Receptors
Recent studies have shown that this compound activates human bitter taste receptors TAS2R38 and TAS2R43. These receptors are crucial for detecting bitter compounds, suggesting applications in taste modulation and flavor enhancement in food products. The activation of these receptors indicates that the compound may be useful in developing flavoring agents that can alter taste perception.
3. Anti-inflammatory Effects
The compound has also been implicated in exhibiting anti-inflammatory properties . Research into related nitro-substituted compounds has shown that they can inhibit inducible nitric oxide synthase (iNOS) and other inflammatory mediators like COX-2, IL1β, and TNF-α . The presence of the nitro group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
Study 1: Taste Modulation
In a study examining the interaction of various sulfonamides with taste receptors, this compound was found to significantly activate TAS2R38 and TAS2R43 at low concentrations. This suggests that it could be developed as a food additive to enhance or modify the perception of bitterness in food products.
Study 2: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial effectiveness of several sulfonamides against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, compounds with similar structures demonstrated significant inhibition of bacterial growth, indicating potential for further exploration of this compound's antimicrobial properties .
Study 3: Anti-inflammatory Mechanisms
Research into nitro-substituted compounds revealed that they could effectively inhibit inflammatory pathways. In vitro assays showed that compounds with similar structures to this compound were able to reduce levels of inflammatory cytokines in cell cultures . This provides a basis for hypothesizing that this compound may possess comparable anti-inflammatory activity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
Sulfonylation : Introducing the sulfonamide group via reaction of benzenesulfonyl chloride with isopropylamine under basic conditions (e.g., NaOH or pyridine) .
Nitration : Electrophilic nitration at the 5-position using HNO₃/H₂SO₄, requiring careful temperature control (0–5°C) to minimize byproducts .
Methoxy Group Introduction : O-Methylation of a phenolic precursor using methyl iodide and a base (e.g., K₂CO₃) in DMF .
- Optimization : Reaction yields depend on stoichiometry, solvent polarity, and catalyst choice. For example, anhydrous DMF improves methylation efficiency .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aromatic protons split due to nitro and sulfonamide groups) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.63 Å; nitro group planarity) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 329.08) .
- IR : Peaks at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1530 cm⁻¹ (NO₂ stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational chemistry models predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .
- Simulate UV-Vis spectra by calculating HOMO-LUMO gaps (~4.2 eV for nitro-sulfonamide systems) .
- Predict reaction pathways (e.g., nitro reduction energetics) using transition-state analysis .
- Validation : Compare computed IR/NMR spectra with experimental data to refine basis sets .
Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in bond angles or packing motifs arise from polymorphism or experimental resolution. Strategies include:
- High-Resolution Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve data quality .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-stacking) to explain packing variations .
- DFT Refinement : Optimize crystal coordinates using periodic boundary conditions (e.g., CASTEP module in Materials Studio) .
- Example: A 0.05 Å deviation in S–O bond lengths was resolved by accounting for thermal motion anisotropy .
Q. What are the challenges in analyzing biological activity data for nitro-containing sulfonamides, and how can they be addressed?
- Methodological Answer : Nitro groups often confer redox activity, complicating cytotoxicity assays. Key approaches:
- Control Experiments : Test reduced analogs (e.g., amine derivatives) to distinguish nitro-specific effects .
- Metabolic Stability Studies : Use liver microsomes to assess nitro-reductase-mediated degradation .
- Electrochemical Profiling : Cyclic voltammetry identifies reduction potentials (e.g., -0.5 V vs. Ag/AgCl for nitro→amine) .
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to account for assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
